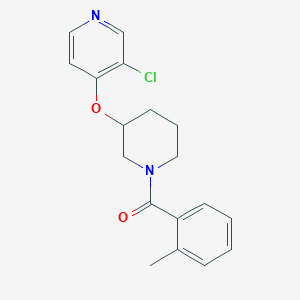

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Description

The compound “(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone” features a piperidine ring connected via an ether linkage to a 3-chloropyridine moiety, with an o-tolyl (ortho-methylphenyl) group attached to a methanone carbonyl. The ortho-methyl group on the phenyl ring introduces steric effects that may influence conformational flexibility and interactions with biological targets .

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-13-5-2-3-7-15(13)18(22)21-10-4-6-14(12-21)23-17-8-9-20-11-16(17)19/h2-3,5,7-9,11,14H,4,6,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGFPWIXVHVSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone , also referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis pathways, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A piperidine ring , which is known for its role in central nervous system (CNS) activity.

- A chloropyridine moiety , contributing to its potential antimicrobial properties.

- An o-tolyl group , which may enhance anti-inflammatory effects.

The molecular formula for this compound is , with a molecular weight of approximately 343.81 g/mol.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes the biological activities associated with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloropyridine | Chlorine on pyridine | Antimicrobial |

| Piperidine Derivatives | Piperidine ring | CNS activity |

| Tolyl Derivatives | Aromatic ring | Anti-inflammatory |

Pharmacological Effects

- Antimicrobial Activity : The presence of the chloropyridine group suggests potential effectiveness against various pathogens. Research indicates that chlorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes .

- CNS Activity : Piperidine derivatives are frequently explored for their neuroactive properties. Studies have shown that modifications in the piperidine structure can lead to significant changes in CNS activity, potentially offering therapeutic avenues for neurological disorders .

- Anti-inflammatory Effects : The o-tolyl group may contribute to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Synergistic Effects : Research on piperidine derivatives has highlighted their potential when used in combination with other drugs, such as doxorubicin, showing enhanced cytotoxic effects against cancer cell lines .

- Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may interact with specific cellular pathways, including apoptosis and cell cycle regulation, which are critical in cancer therapy .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing chlorinated pyridines as starting materials allows for the introduction of the piperidine and o-tolyl groups through nucleophilic attack mechanisms.

- Multi-step Synthetic Routes : These pathways often involve protecting group strategies to ensure selective reactions at specific functional sites within the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties. Its structural characteristics allow it to potentially function as:

- Ligands for protein interactions, aiding in the study of biological pathways.

- Therapeutics targeting specific diseases, particularly those involving central nervous system (CNS) activity due to the presence of the piperidine ring.

Drug Discovery

In drug discovery contexts, compounds with similar structures have shown promise in treating various conditions. For example:

- Antimicrobial Activity : Compounds with chloropyridine derivatives have exhibited effectiveness against pathogens.

- Anti-inflammatory Properties : The piperidine structure is linked to compounds that modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Chemical Biology

The compound may serve as a valuable tool in chemical biology for:

- Investigating reaction mechanisms and new synthetic methodologies.

- Exploring the interactions between small molecules and biological systems.

Case Studies and Research Findings

- Dopamine Receptor Agonists : Research has indicated that compounds similar to (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone may act as selective agonists for dopamine receptors, showcasing their potential in treating neurological disorders such as schizophrenia and Parkinson's disease .

- Colon Cancer Treatment : Analogous compounds have been evaluated for their efficacy against colon cancer cell lines, demonstrating significant anti-cancer activity . This highlights the therapeutic potential of this class of compounds in oncology.

- Chronic Obstructive Pulmonary Disease (COPD) : Some derivatives have been recognized for their bronchodilator and anti-inflammatory effects, indicating their applicability in respiratory diseases .

Comparison with Similar Compounds

Core Scaffold Modifications

- Piperidine vs. Pyrrolidine/Pyridine Derivatives: The target compound’s piperidine scaffold distinguishes it from pyrrolo[3,2-c]pyridinones (e.g., 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, CAS 1364652-24-3) described in .

- Chloropyridine Substitution: The 3-chloropyridin-4-yl group is a shared feature with compounds like “(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone” (CAS 2034395-25-8) from . Chlorine at the 3-position on pyridine is hypothesized to enhance electron-withdrawing effects, improving interactions with hydrophobic pockets in target proteins .

Aromatic Substituent Variations

- o-Tolyl vs. p-Tolyl/Isochroman Groups: The o-tolyl group in the target compound contrasts with para-substituted analogues (e.g., p-tolyl in ). For example, the isochroman substituent in CAS 2034395-25-8 introduces a fused bicyclic system, which may improve solubility but reduce membrane permeability compared to the simpler o-tolyl group .

- Morpholine and Imidazolidinone Derivatives: Compounds such as “1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone” () replace the piperidinyloxy group with morpholine, altering hydrogen-bonding capacity. Morpholine’s oxygen atom can enhance solubility but may reduce lipophilicity critical for blood-brain barrier penetration .

Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity

- The target compound’s molecular weight (~360–380 g/mol) is comparable to analogues like CAS 2034395-25-8 (~370–390 g/mol).

Q & A

Q. What are the recommended synthesis routes for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone, and how can reaction yields be optimized?

- Methodological Answer: A common approach involves coupling 3-chloro-4-hydroxypyridine with piperidin-1-yl-(o-tolyl)methanone intermediates. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., DCM or THF) with catalytic bases like NaOH or K₂CO₃ can yield the target compound. Optimize yields by controlling stoichiometry (1.2–1.5 equivalents of the pyridinyloxy component) and reaction temperature (60–80°C for 12–24 hours). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Strict adherence to GHS guidelines is required. Use fume hoods to avoid inhalation of dust/particulates (P260), wear nitrile gloves (P280), and employ explosion-proof equipment (P210) due to potential flammability. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and light (P405). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR: Assign peaks to the o-tolyl aromatic protons (δ 6.8–7.3 ppm), piperidine CH₂ groups (δ 1.5–2.8 ppm), and pyridinyloxy Cl substituent (absence of proton signal).

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

- FT-IR: Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1240 cm⁻¹) functional groups.

Cross-reference with literature data for analogous methanone derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts or reactivity)?

- Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways and identify intermediates. For instance, if competing O- vs. N-alkylation occurs, calculate Gibbs free energy differences (ΔΔG) to predict dominant pathways. Validate with LC-MS/MS to detect transient intermediates. Adjust reaction conditions (e.g., solvent polarity, temperature) based on computational insights to suppress undesired pathways .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

- Methodological Answer:

- Solvent Screening: Test slow evaporation in mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) to induce nucleation.

- Derivatization: Introduce heavy atoms (e.g., bromine) via halogenation at the o-tolyl ring to enhance diffraction.

- Temperature Gradients: Use cryocrystallization at 100–150 K to stabilize lattice formation.

Pair with SC-XRD (Mo Kα radiation) and refine structures using SHELX-97 to resolve disorder in the piperidinyloxy moiety .

Q. How can degradation pathways of this compound under physiological conditions be characterized?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13, 37°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- Analytical Workflow: Use UPLC-PDA-MS to track degradation products. Fragment ions (e.g., m/z 154 for cleaved pyridinyloxy fragments) indicate hydrolytic instability.

- Kinetic Modeling: Apply first-order kinetics to estimate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots. Stabilize the compound by modifying the piperidine ring with electron-withdrawing groups .

Q. What in silico approaches predict the compound’s bioavailability and target binding affinity?

- Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate logP (optimal range: 2–3), topological polar surface area (<90 Ų), and P-glycoprotein substrate likelihood.

- Molecular Docking: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the methanone carbonyl and hydrophobic interactions with the o-tolyl group. Validate with SPR or ITC for binding kinetics (KD, ΔH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.